Tyrphostin RG 13022

Übersicht

Beschreibung

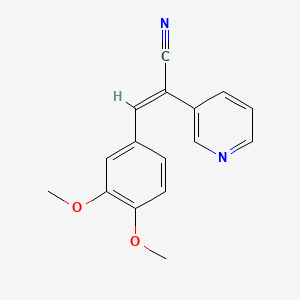

Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .

Molecular Structure Analysis

The empirical formula of Tyrphostin RG 13022 is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis

Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .Physical And Chemical Properties Analysis

Tyrphostin RG 13022 is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .Wissenschaftliche Forschungsanwendungen

-

EGFR Tyrosine Kinase Inhibition

- Field: Cancer Research

- Application: Tyrphostin RG 13022 is known to inhibit the tyrosine kinase (TK) activity of the EGF receptor, which plays a crucial role in cell growth and proliferation .

- Method: The compound is used in in vitro studies, where it’s found to inhibit EGF-stimulated growth of cultured cells .

- Results: It has been reported that Tyrphostin RG 13022 exerts an IC50 of 11 μM for DNA synthesis in HN5 cells, which is 3 times more potent than its isomer .

-

EGF-Stimulated Cell Growth Inhibition

- Field: Cell Biology

- Application: Tyrphostin RG 13022 is used to study its inhibitory effects on EGF-stimulated cell growth .

- Method: The compound is applied to cultured cells and its effects on cell growth are observed .

- Results: It has been found that Tyrphostin RG 13022 inhibits the DNA synthesis in the HN5 cells dose-dependently and doesn’t affect the cell viability .

-

DNA Synthesis Inhibition

- Field: Molecular Biology

- Application: Tyrphostin RG 13022 is used to study its effects on DNA synthesis, particularly in the context of cancer research .

- Method: The compound is applied to cultured cells and its effects on DNA synthesis are observed .

- Results: Tyrphostin RG 13022 has been found to exert an IC50 of 11 μM for DNA synthesis in HN5 cells .

-

Breast Cancer Research

- Field: Oncology

- Application: Tyrphostin RG 13022 is used in research related to breast cancer .

- Method: The compound is applied to cultured breast cancer cells and its effects on cell growth and proliferation are observed .

- Results: It has been found that Tyrphostin RG 13022 can be used for research of breast cancer cells .

-

EGF-Induced Cancer Cell Proliferation Suppression

- Field: Cancer Research

- Application: Tyrphostin RG 13022 is known to suppress EGF-induced cancer cell proliferation .

- Method: The compound is used in in vitro conditions and its effects on cancer cell proliferation are observed .

- Results: It has been found that Tyrphostin RG 13022 can also inhibit the growth of tumors in nude mice .

-

Tumor Growth Inhibition

- Field: Oncology

- Application: Tyrphostin RG 13022 is used to study its effects on tumor growth .

- Method: The compound is administered to mice with tumors and its effects on tumor growth are observed .

- Results: It has been found that Tyrphostin RG 13022 had no influence on the growth of HN5 tumors when administered chronically .

-

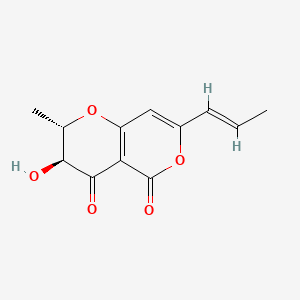

Photostability Research

- Field: Pharmaceutical Research

- Application: Tyrphostin RG 13022 has been used to study the photostability of antiproliferative tyrphostin drug compounds .

- Method: The compounds were exposed to cool white fluorescent light in solution as well as in the solid state and analyzed by HPLC .

- Results: The compounds were found to undergo efficient photochemical transformations in solution as well as in the solid state .

-

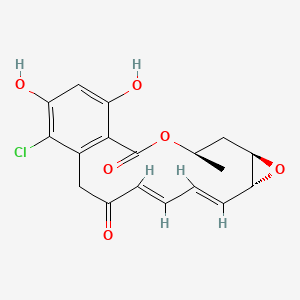

Research on Chlorinated Aromatic Compounds

- Field: Organic Chemistry

- Application: Tyrphostin RG 13022 has been used to study the influence of attractive interactions between chlorine atoms in controlling the crystal packing of chlorinated aromatic compounds .

- Method: X-ray crystallographic analyses of the compounds and their solid-state degradation products were carried out to understand the mechanism of photodegradation .

- Results: It was found that drug compounds containing open chain olefmic double bonds could be sensitive to mild condition of light in the solid state if the distance between the two double bonds in the crystal approaches 4.2°A and they have suitable UV absorption characteristics .

-

EGFR Autophosphorylation Inhibition

- Field: Biochemistry

- Application: Tyrphostin RG 13022 is known to inhibit the autophosphorylation reaction of the EGF receptor .

- Method: The compound is used in in vitro studies, where it’s found to inhibit the autophosphorylation of the EGF receptor .

- Results: Tyrphostin RG 13022 exerts an IC50 of 4 µM for the inhibition of EGF receptor autophosphorylation .

-

Photostability of Antiproliferative Tyrphostin Drug Compounds

- Field: Pharmaceutical Research

- Application: Tyrphostin RG 13022 has been used to study the photostability of antiproliferative tyrphostin drug compounds .

- Method: The compounds were exposed to cool white fluorescent light in solution as well as in the solid state and analyzed by HPLC .

- Results: The compounds were found to undergo efficient photochemical transformations in solution as well as in the solid state .

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin RG 13022 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

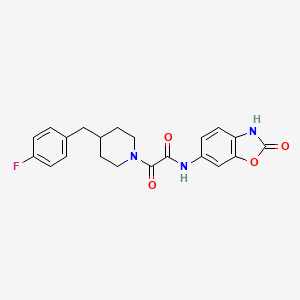

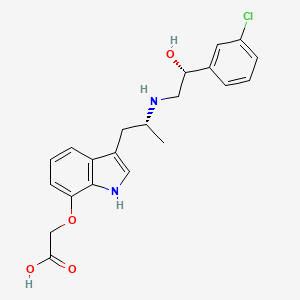

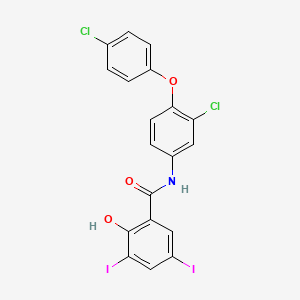

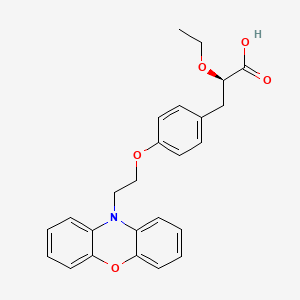

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)